molecular formula C31H30N6O6S4 B1668609 Chetomin CAS No. 1403-36-7

Chetomin

Cat. No. B1668609
CAS RN: 1403-36-7
M. Wt: 710.9 g/mol
InChI Key: ZRZWBWPDBOVIGQ-YWZWRZHGSA-N
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Description

Chetomin is a bioactive compound produced by the fungus Chaetomium globosum . It has been found to exhibit strong bioactivity against Methicillin-resistant Staphylococcus aureus (MRSA) .


Synthesis Analysis

The biosynthetic pathway of Chetomin involves several key enzymes. The addition of glutathione (GSH) can dramatically enhance Chetomin yield, increasing its production 15.43-fold . Two key enzymes, glutathione S-transferase (CheG) and nonribosomal peptide synthetase (NRPS), have been identified to substantially up-regulate Chetomin .


Molecular Structure Analysis

The molecular structure of Chetomin is complex, and its analysis involves advanced techniques such as enzyme docking, molecular dynamics, and pharmacokinetics analysis . The chemical structures of Chetomin analogues, namely, Chetomin A-D, have also been studied .


Chemical Reactions Analysis

The biosynthesis of Chetomin involves a series of chemical reactions. Key enzymes such as glutathione S-transferase (CheG) and nonribosomal peptide synthetase (NRPS) play crucial roles in these reactions .


Physical And Chemical Properties Analysis

Chetomin is a solid substance with a molecular weight of 710.87 g/mol . Its chemical formula is C31H30N6O6S4 .

Scientific Research Applications

Antitumor Activity and Cancer Therapy

Chetomin has demonstrated promising antitumor activities. Encapsulated into polymeric micelles to overcome its hydrophobic nature, chetomin has shown equal cytotoxicity to free chetomin, with significant apoptosis-inducing effects in cancer cells. It also increases ROS levels and inhibits angiogenesis and tumor growth in both zebrafish and mouse models, suggesting potential as a cancer therapy agent (Wu et al., 2014).

Mechanism of Action in Cancer

Chetomin disrupts the structure of the CH1 domain of p300 and impedes its interaction with hypoxia-inducible factor (HIF), thereby attenuating hypoxia-inducible transcription. This property has been exploited in systemic administration to inhibit tumor growth, highlighting its therapeutic potential in cancer treatment (Kung et al., 2004).

Application in Breast Cancer Treatment

In human triple-negative breast cancer (TNBC) cells, chetomin induces apoptosis by promoting calcium overload and mitochondrial dysfunction. It disrupts the mitochondrial membrane potential, activates caspase 3/7, and modulates the PI3K/mTOR cell survival pathway, indicating its potential as a novel chemotherapeutic agent for TNBC treatment (Dewangan et al., 2018).

Antibacterial and Cytotoxic Activities

A new compound derived from chetomin, isolated from the fungus Chaetomium sp. M336, has displayed strong antibacterial activity against various bacteria and potent cytotoxicity against several cancer cell lines. This underlines the diverse potential applications of chetomin and its derivatives in both antibacterial and cancer therapies (Yu et al., 2018).

Immunomodulatory Effects

Chetomin and its related metabolites from Chaetomium seminudum have been identified as immunosuppressive agents. This discovery adds another dimension to the potential clinical applications of chetomin, particularly in the context of immunomodulation (Fujimoto et al., 2004).

Safety And Hazards

Chetomin is classified as acutely toxic if swallowed . It is recommended to avoid eating, drinking, or smoking when handling this substance. In case of accidental ingestion, immediate medical attention is required .

properties

IUPAC Name

(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28+,29+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZWBWPDBOVIGQ-YWZWRZHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)[C@]2(N(C(=O)[C@@]1(SS2)CC3=CN(C4=CC=CC=C43)[C@]56C[C@]78C(=O)N([C@](C(=O)N7[C@H]5NC9=CC=CC=C69)(SS8)CO)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N6O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chetomin

CAS RN

1403-36-7
Record name Chetomin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chetomin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,5aR,10bS,11aS)-2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-(3-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl)methyl]-1H-indol-1-yl]-2-methyl-3,11a-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHAETOMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKU7CX6USX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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